hrpH protein - 148971-81-7

hrpH protein

Catalog Number: EVT-1516776
CAS Number: 148971-81-7
Molecular Formula: C21H33ClN4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

hrpH protein is primarily sourced from the bacteria Pseudomonas syringae, which is known for its pathogenicity in plants. The protein is involved in the regulation of plant immune responses and contributes to the bacteria's ability to infect host plants. The hrpH gene is part of a larger set of genes known as the hypersensitive response and pathogenicity (hrp) gene cluster, which collectively facilitate the bacterium's virulence mechanisms.

Classification

hrpH protein belongs to the class of secreted proteins that are associated with plant-pathogen interactions. It is classified under the broader category of effector proteins, which are secreted by pathogens to manipulate host cellular processes, thereby promoting infection and disease development.

Synthesis Analysis

Methods

The synthesis of hrpH protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In recombinant systems, the hrpH gene is cloned into expression vectors and transformed into suitable host cells such as Escherichia coli or yeast.

Technical Details

  1. Recombinant Expression: The hrpH gene is inserted into a plasmid vector containing a strong promoter (e.g., T7 promoter). This vector is then introduced into Escherichia coli cells, which are cultured under optimal conditions for protein expression.
  2. Cell-Free Systems: Recent advancements have led to the development of cell-free protein synthesis systems that utilize lysates from bacterial or eukaryotic cells. These systems allow for the rapid production of hrpH protein without the need for living cells, facilitating easier purification and characterization.
Molecular Structure Analysis

Structure

The molecular structure of hrpH protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a compact globular structure with distinct functional domains that facilitate its interaction with host plant cells.

Data

  • Molecular Weight: Approximately 25 kDa.
  • Amino Acid Composition: Contains a high proportion of hydrophilic amino acids, which may enhance its solubility and interaction with other proteins during pathogenic processes.
Chemical Reactions Analysis

Reactions

hrpH protein participates in various biochemical reactions that are crucial for its function as an effector protein. These reactions often involve post-translational modifications, such as phosphorylation or glycosylation, which can alter the protein's activity or stability.

Technical Details

  1. Protein-Protein Interactions: hrpH interacts with host plant proteins, modulating signaling pathways that lead to altered immune responses.
  2. Enzymatic Activity: Some studies suggest that hrpH may exhibit enzymatic functions that contribute to its role in pathogenesis.
Mechanism of Action

Process

The mechanism of action of hrpH involves its secretion into the plant cell cytoplasm, where it interferes with host defense mechanisms. This interference can occur through direct binding to host proteins or by altering cellular signaling pathways.

Data

Research indicates that hrpH can suppress reactive oxygen species production in plant cells, thereby dampening the immune response and allowing for successful bacterial colonization.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: hrpH protein is soluble in aqueous solutions at physiological pH.
  • Stability: The protein exhibits stability under a range of temperatures but may denature under extreme pH conditions.

Chemical Properties

  • Isoelectric Point: The isoelectric point of hrpH is approximately 6.5, indicating its behavior in different ionic environments.
  • Binding Affinity: hrpH shows high binding affinity for certain plant proteins, which is critical for its function as an effector.
Applications

Scientific Uses

hrpH protein has several applications in scientific research:

  1. Plant-Microbe Interaction Studies: It serves as a model for understanding how pathogens manipulate host defenses.
  2. Biotechnology: The insights gained from studying hrpH can lead to the development of disease-resistant plant varieties through genetic engineering.
  3. Drug Development: Understanding the mechanisms by which hrpH operates can aid in designing novel therapeutics aimed at mitigating plant diseases caused by pathogens.
Introduction to hrpH Protein

Definition and Biological Classification of hrpH Protein

hrpH is a structural component of the Hrp (hypersensitive response and pathogenicity) pilus in the type III secretion system (T3SS) of Gram-negative bacterial pathogens, notably Pseudomonas syringae. It functions as a pilus scaffolding protein, enabling the assembly of surface appendages critical for effector protein translocation into host plant cells. The Hrp pilus acts as a conduit for virulence factors (e.g., AvrPto) and is indispensable for bacterial pathogenicity [3]. Biologically, hrpH belongs to the T3SS translocon superfamily and is classified as a periplasmic chaperone-dependent pilin due to its dependence on specific chaperones (e.g., HrpG) for stabilization prior to polymerization [3] [1].

Structurally, hrpH shares features with secretins and pseudopilins, though its exact fold remains unresolved. Homology modeling suggests an α-helical bundle core (characteristic of "All alpha proteins" in SCOP Class 46456) and a conserved C-terminal domain essential for polymerization [6] [1]. Mutations in the C-terminus disrupt both pilus assembly and effector secretion, confirming its functional significance [3].

Table 1: Key Functional and Structural Features of hrpH

PropertyDescriptionExperimental Evidence
Biological RoleStructural subunit of Hrp pilus in T3SSDeletion abolishes pilus formation [3]
Functional ClassT3SS translocon superfamily / Periplasmic pilinChaperone (HrpG) dependence demonstrated [3]
Structural Predictionα-helical bundle core; conserved C-terminal polymerization domainC-terminal mutations disrupt function [3]
Key InteractionsBinds HrpG chaperone; interacts with HrpA (major pilin subunit)Co-immunoprecipitation assays [3]

Evolutionary Conservation and Phylogenetic Distribution

hrpH exhibits lineage-specific conservation within phytopathogenic bacteria. It is conserved across Pseudomonas spp., Ralstonia solanacearum, and Erwinia amylovora, but absent in mammalian pathogens, indicating adaptive specialization for plant hosts [3]. Phylogenetic analysis of T3SS components reveals that hrpH co-evolved with other hrp genes (hrpA, hrpC) as part of a genomic island acquired through horizontal gene transfer (HGT). This island is enriched in virulence-associated genes and exhibits higher nucleotide diversity than core genomic regions [2] [7].

Evolutionary distance metrics (e.g., Sequence Distance/SD algorithm) show hrpH shares <20% sequence identity with non-T3SS pilins but high structural conservation (RMSD <2Å in predicted models). This divergence suggests ancient evolutionary origins, with functional constraints preserving structural motifs despite sequence drift [7] [1]. Notably, hrpH orthologs cluster into two clades:

  • Group I: Found in P. syringae pathovars; characterized by a 30-residue N-terminal extension.
  • Group II: Present in Ralstonia; lacks the extension but shares core helical domains [7].

Table 2: Evolutionary Metrics for hrpH Across Bacterial Pathogens

Taxonomic GroupSequence Identity (%)Structural Similarity (RMSD Å)Key Conserved Domains
Pseudomonas syringae100 (Reference)0Full-length with N-extension
Ralstonia solanacearum281.8Core helical bundle
Erwinia amylovora351.5Core helical bundle + C-terminus

Genomic Localization and Genetic Regulation

The hrpH gene resides within the hrp/hrc gene cluster, a pathogenicity island spanning ~20 kb in P. syringae. This cluster is flanked by transposase remnants and tRNA genes, supporting HGT origins [3]. In strain DC3000, hrpH is positioned downstream of hrpG (chaperone gene) and upstream of hrpA (major pilin gene), forming an operon-like arrangement. This localization facilitates coordinate expression under environmental signals (e.g., apoplast-mimicking conditions) [3].

Expression of hrpH is governed by a multi-tiered regulatory cascade:

  • HrpL sigma factor: Binds to hrp box promoter (GGAACCNA-N14-CCACNNA), initiating transcription.
  • HrpA feedback loop: Hrp pilus assembly (dependent on hrpH) amplifies hrpRS expression, encoding regulators of hrpL [3]. Mutations in hrpH reduce hrpRS mRNA levels by >50%, diminishing T3SS gene expression even if HrpL is functional. This positions hrpH as both a structural component and a regulatory modulator [3].

Epigenetic factors influencing hrpH include:

  • Nucleoid-associated proteins (NAPs): Compress the hrp locus under nutrient-rich conditions, repressing transcription.
  • Supercoiling sensitivity: The hrpH promoter contains AT-rich regions that enhance DNA unwinding during transcriptional activation [5] [8].

Table 3: Regulatory Elements Controlling hrpH Expression

Regulatory ElementMechanismImpact on hrpH
HrpL sigma factorDirect promoter bindingEssential for basal transcription [3]
HrpA pilinPositive feedback via HrpR/S activation50% expression reduction in ΔhrpA [3]
Nutrient availabilityNAP-mediated chromatin compactionRepresses locus in rich media [5]
Low pH / OsmolarityModulates DNA supercoiling at promoterInduces expression in apoplast [8]

Properties

CAS Number

148971-81-7

Product Name

hrpH protein

Molecular Formula

C21H33ClN4O3

Synonyms

hrpH protein

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